4-{5-[2-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine
Description
4-{5-[2-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a pyridine ring and at the 5-position with a 2-(methylsulfanyl)phenyl group. The methylsulfanyl (SCH₃) substituent on the phenyl ring introduces moderate electron-donating properties and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. This compound is of interest in medicinal chemistry, particularly in the context of histone deacetylase (HDAC) inhibition, where structural analogs have demonstrated selectivity for HDAC4 and HDAC5 isoforms .
Properties
IUPAC Name |
5-(2-methylsulfanylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-19-12-5-3-2-4-11(12)14-16-13(17-18-14)10-6-8-15-9-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNLSBFRXHXIFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NC(=NO2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301195435 | |
| Record name | 4-[5-[2-(Methylthio)phenyl]-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301195435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666271 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339099-62-6 | |
| Record name | 4-[5-[2-(Methylthio)phenyl]-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339099-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-[2-(Methylthio)phenyl]-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301195435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-{5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine , with the CAS number 339099-62-6 , belongs to a class of organic compounds known for their diverse biological activities. This article explores its biological activity, including its anticancer, antimicrobial, and antioxidant properties, supported by data tables and relevant research findings.
- Molecular Formula : C14H11N3OS
- Molecular Weight : 269.32 g/mol
- Structure : The compound features a pyridine ring substituted with a 1,2,4-oxadiazole moiety and a methylsulfanyl phenyl group.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate potent antiproliferative effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 6.19 ± 0.50 | |
| Compound B | MCF-7 | 5.10 ± 0.40 | |
| This compound | TBD | TBD | TBD |
The exact IC50 values for this compound are yet to be determined but are anticipated to be in a comparable range based on structural similarities.
Antimicrobial Activity
Compounds containing the oxadiazole moiety have been evaluated for their antimicrobial properties against various bacterial strains. The presence of electron-withdrawing groups (EWGs) at specific positions has been linked to enhanced antibacterial activity.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound C | E. coli | 10 | |
| Compound D | S. aureus | 5 | |
| This compound | TBD | TBD | TBD |
The potential for this compound to act against gram-positive and gram-negative bacteria remains an area for future investigation.
Antioxidant Activity
Antioxidant activity is another notable feature of compounds with similar structures. The ability to scavenge free radicals can be assessed through various assays such as DPPH and ABTS.
| Compound | Assay Type | EC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound E | DPPH Scavenging | 30.9 ± 0.5 | |
| Compound F | ABTS Scavenging | 25.7 ± 0.3 | |
| This compound | TBD | TBD | TBD |
Case Studies
A case study involving similar oxadiazole derivatives highlighted their effectiveness in inducing apoptosis in cancer cells through the caspase pathway. This mechanism is crucial for developing potential therapeutic agents targeting cancer.
Comparison with Similar Compounds
Substituent Effects on the Oxadiazole Ring
The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents. Key comparisons include:
Analysis :
- Electron-Donating vs. Electron-Withdrawing Groups: The methylsulfanyl group in the target compound offers weaker electron donation compared to ethoxy (in ), which may reduce metabolic oxidation but enhance π-π stacking in hydrophobic binding pockets.
- Lipophilicity: The SCH₃ group balances moderate lipophilicity (logP ~3.2), making it more soluble than dichlorophenoxy (logP ~4.5, ) or octylbiphenyl (logP >6, ) derivatives but less polar than the phenolic analog (logP ~2.1, ).
- HDAC Selectivity : Compounds with 1,4-phenyl linkers (e.g., trifluoromethyl derivatives in ) show HDAC4/5 selectivity, suggesting that the pyridine linker in the target compound may alter isoform specificity due to differences in spatial orientation.
Heterocyclic Core Variations
- 1,2,4-Oxadiazole vs.
- Pyridine vs. Benzene Linkers : Pyridine linkers (as in the target compound and ) improve aqueous solubility compared to purely aromatic systems (e.g., 1,4-phenyl linkers in ), critical for oral bioavailability .
Q & A
Q. What are the established synthetic routes for 4-{5-[2-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine, and what key reaction conditions influence yield?
The synthesis of oxadiazole derivatives typically involves cyclization of thioamide precursors or coupling reactions. For analogous triazole-oxadiazole hybrids, S-alkylation with alkyl halides in alkaline methanol (e.g., NaOH/MeOH) is a critical step to introduce sulfanyl groups . Solvents like DMF or THF are used for polar intermediates, and catalysts such as Pd/C enhance coupling efficiency . Temperature control (60–80°C) during cyclization minimizes side reactions .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization relies on spectroscopic methods:
Q. What physicochemical properties are critical for its reactivity in biological systems?
Key properties include:
- Lipophilicity (logP), influenced by the methylsulfanyl group, affecting membrane permeability .
- Solubility in DMSO for in vitro assays, typically >10 mM .
- Stability under physiological pH (e.g., 7.4) to ensure assay reliability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in oxadiazole formation?
Optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency over THF .
- Catalyst selection : Pd/C (5% wt.) enhances cross-coupling yields by 15–20% compared to Pd(OAc)₂ .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining >90% yield .
Q. What methodologies address discrepancies in reported enzyme inhibition data (e.g., IC₅₀ variability)?
Contradictions arise from assay conditions. Mitigation approaches:
- Standardized ATP concentrations : Fixed at 6.77 µM in kinase-Glo® assays to reduce variability .
- Orthogonal validation : Use surface plasmon resonance (SPR) alongside enzymatic assays to confirm binding kinetics .
- Structural analogs : Compare methylsulfanyl vs. fluorobenzyl derivatives to isolate substituent effects .
Q. How can researchers design bioactivity assays to evaluate target-specific interactions (e.g., GPCRs)?
A tiered approach is recommended:
- Primary screening : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) .
- Secondary profiling : Functional cAMP assays with HEK293 cells transfected with target receptors .
- Tertiary validation : X-ray crystallography or cryo-EM to map binding interactions with the oxadiazole core .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
